molecular formula C23H22N2O B2950446 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol CAS No. 2249358-61-8

1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol

Cat. No. B2950446
CAS RN: 2249358-61-8
M. Wt: 342.442
InChI Key: GGZYWFSYMQSEIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a beta-adrenergic receptor agonist, which means it has the ability to activate the beta-adrenergic receptors in the body. In

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol involves its ability to bind to and activate beta-adrenergic receptors. These receptors are found on the surface of various cells in the body, including heart cells, smooth muscle cells, and liver cells. When activated, these receptors trigger a signaling cascade that leads to the physiological effects mentioned above.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily due to its activation of beta-adrenergic receptors. These effects include increased heart rate, increased blood pressure, and increased release of glucose from the liver. In addition, this compound has been shown to have anti-inflammatory effects and may play a role in the regulation of immune function.

Advantages and Limitations for Lab Experiments

One major advantage of using 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol in lab experiments is its ability to selectively activate beta-adrenergic receptors. This allows researchers to study the specific effects of beta-adrenergic receptor activation without the confounding effects of other signaling pathways. However, one limitation of using this compound is its potential for off-target effects, particularly at high doses. Careful dose titration is necessary to ensure that the effects observed in experiments are due specifically to beta-adrenergic receptor activation.

Future Directions

There are several potential future directions for research on 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol. One area of interest is the role of beta-adrenergic receptor activation in the regulation of immune function. This compound has been shown to have anti-inflammatory effects, and further research could elucidate the underlying mechanisms of this effect. Another potential direction for research is the use of this compound as a tool for studying the role of beta-adrenergic receptors in the development and progression of cardiovascular disease. Finally, there is potential for the development of novel therapeutic agents based on the structure of this compound.

Synthesis Methods

The synthesis of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol is a complex process that involves several steps. The first step is the synthesis of 1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-1-one, which is achieved by the reaction of 9H-carbazole and indole with 2-bromoacetone. The second step involves the reduction of the carbonyl group in the propan-1-one to form the final product, this compound. This reduction is typically carried out using sodium borohydride or lithium aluminum hydride.

Scientific Research Applications

1-(9H-carbazol-9-yl)-3-(2,3-dihydro-1H-indol-1-yl)propan-2-ol has been extensively studied in scientific research due to its ability to activate beta-adrenergic receptors. This activation has been shown to have a variety of effects on the body, including increasing heart rate, increasing blood pressure, and increasing the release of glucose from the liver. These effects make this compound a valuable tool for studying the role of beta-adrenergic receptors in various physiological processes.

properties

IUPAC Name

1-carbazol-9-yl-3-(2,3-dihydroindol-1-yl)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O/c26-18(15-24-14-13-17-7-1-4-10-21(17)24)16-25-22-11-5-2-8-19(22)20-9-3-6-12-23(20)25/h1-12,18,26H,13-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZYWFSYMQSEIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)CC(CN3C4=CC=CC=C4C5=CC=CC=C53)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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